Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil . This unique structure allows uridine to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds . This pairing is crucial for the proper functioning of RNA in protein synthesis .
The synthesis of [5’-13C]Uridine involves a reaction carried out in 50 mM HEPES pH 8, 0.2% NaN3, 10 mM MgCl2, 10 mM DTT, 0.5 mM dATP, 0.1% BSA, 100 mM creatine phosphate, 10 mM [6-13C, 5-2H]-uracil, 8 mM [1-13C]-D-ribose .
The molecular formula of [5’-13C]Uridine is C9H12N2O6 . The molecular weight is 245.19400 . The structure of [5’-13C]Uridine includes a ribose ring attached to a uracil base .
Uridine modifications in RNA can increase detection sensitivities up to 1408 fold upon CMCT labelling .
Uridine is chemically a white, odorless crystalline powder . All newly synthesized uridine derivatives were analyzed by spectral (NMR, FTIR, mass spectrometry), elemental, and physicochemical analyses .
The synthesis of [5'-13C]ribonucleosides, including [5'-13C]Uridine, involves a multistep chemical process. A key step involves the introduction of the 13C label at the 5-position of a pentose sugar via a Wittig reaction using Ph3P13CH3I-BuLi []. Subsequent chemical transformations, including diastereoselective osmium dihydroxylation and cyclization, lead to the formation of a D-[5-13C]ribose derivative []. This derivative then serves as the backbone for synthesizing [5'-13C]Uridine and other ribonucleosides, which are subsequently converted into their corresponding 2'-deoxynucleosides [].
[5'-13C]Uridine is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the 13C isotope at a specific position within the uridine molecule provides a unique probe for studying the structure, dynamics, and interactions of RNA molecules. By analyzing the 13C NMR signals, researchers can gain insights into the conformational changes, binding interactions, and folding patterns of RNA. This is exemplified in the study by [] where [5‐19F, 5‐13C]‐pyrimidine labels were introduced into various RNA molecules to study their structure and dynamics.
The use of [5'-13C]Uridine extends to metabolic studies, where it acts as a tracer to follow the fate of uridine within a biological system. By introducing this labeled uridine, researchers can track its incorporation into different metabolic pathways, providing insights into RNA synthesis, degradation, and nucleotide metabolism. An example of this application is seen in the study by [], where U-13C-glucose was employed to investigate the metabolic dependencies of B-ALL cells.
The defined isotopic enrichment of [5'-13C]Uridine makes it suitable as an internal standard in mass spectrometry for the quantification of uridine and related metabolites. This is particularly useful in studies analyzing complex biological samples where accurate quantification is crucial. One such example is the use of 13C labeled lipids produced in yeast as internal standards for quantitative mass spectrometry assays [].
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